molecular formula C16H20ClN5O2 B2754105 3-(3-chlorophenyl)-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)propanamide CAS No. 2034515-84-7

3-(3-chlorophenyl)-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)propanamide

Cat. No. B2754105
CAS RN: 2034515-84-7
M. Wt: 349.82
InChI Key: ODXWTABYDRTVNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-chlorophenyl)-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)propanamide is a useful research compound. Its molecular formula is C16H20ClN5O2 and its molecular weight is 349.82. The purity is usually 95%.
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Scientific Research Applications

Cancer Chemotherapy Applications

Research has demonstrated that certain compounds, including those structurally related to the one , are inhibitors of dihydrofolate reductase. They have shown promise in cancer chemotherapy due to their ability to adopt extended conformations and interact with the active sites of enzymes critical for cancer cell proliferation. For example, the stereochemistry of dihydrofolate reductase inhibitor antitumor agents has been elucidated through X-ray crystallography, underscoring their potential as reversible and irreversible inhibitors suitable for therapeutic applications (Camerman et al., 1978).

Neuroprotection and Treatment of Alzheimer's Disease

Compounds with structural similarities have been identified as neuroprotective agents with multifunctional activities suitable for the treatment of Alzheimer's disease. These compounds exhibit selective inhibition of butyrylcholinesterase, protect neurons against damage from free radicals, and have the capability to penetrate the central nervous system. Their low toxicity and ability to modulate cytosolic calcium concentration make them promising candidates for therapeutic applications (González-Muñoz et al., 2011).

Organic Synthesis

In organic synthesis, these compounds facilitate the formation of heterocyclic compounds, serving as key intermediates in reactions leading to the production of imidazolidinone, triazinone, and pyrimidinone derivatives. This versatility is crucial for developing novel synthetic routes and manufacturing various bioactive molecules with potential therapeutic applications (Matsuda et al., 1976).

Potential Antidepressant Applications

Analogues of the compound have been synthesized and evaluated as potential antidepressant agents, demonstrating potent reserpine-prevention activity in mice. These studies highlight the compound's potential in contributing to the development of new antidepressant medications with fewer undesirable peripheral anticholinergic effects compared to existing treatments (Clark et al., 1979).

properties

IUPAC Name

3-(3-chlorophenyl)-N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN5O2/c1-22(2)15-19-13(20-16(21-15)24-3)10-18-14(23)8-7-11-5-4-6-12(17)9-11/h4-6,9H,7-8,10H2,1-3H3,(H,18,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODXWTABYDRTVNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNC(=O)CCC2=CC(=CC=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-chlorophenyl)-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)propanamide

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